3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride
Overview
Description
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is a chemical compound with a molecular weight of 216.67 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications . The compound is known for its unique structure, which includes an imidazo[1,5-a]pyridine core, making it a valuable building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions . One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group . The final step involves the conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity . The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and affecting downstream biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid
- 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid
Uniqueness
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is unique due to its specific imidazo[1,5-a]pyridine core structure, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound with notable pharmacological potential. Its structural properties suggest various biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, highlighting relevant data from case studies and research findings.
- IUPAC Name : this compound
- CAS Number : 1780940-10-4
- Molecular Formula : CHClNO
- Molecular Weight : 216.67 g/mol
- LogP : 0.89
- Purity : ≥95%
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound exhibits significant cytotoxic effects against multiple cancer cell lines and shows promise as an anti-inflammatory agent.
Anticancer Activity
Several studies have assessed the cytotoxic effects of this compound on different cancer cell lines:
Cell Line | IC (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 3.79 | Induction of apoptosis |
NCI-H460 | 12.50 | Cell cycle arrest |
HepG2 | 14.31 | Microtubule disassembly |
In a study conducted by Wang et al., the compound demonstrated potent inhibition against the MCF-7 and NCI-H460 cell lines with IC values of 3.79 µM and 12.50 µM respectively . The mechanism involved apoptosis induction and disruption of microtubule dynamics leading to cell cycle arrest.
Anti-inflammatory Activity
Research indicates that this compound may also exhibit anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against various cancer cell lines using an MTT assay. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The study concluded that the compound's structural features contribute to its anticancer activity through mechanisms involving apoptosis and cell cycle regulation.
Case Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanism by which this compound exerts its anticancer effects. The study used flow cytometry to assess changes in cell cycle distribution and apoptosis in treated cells. Results showed a marked increase in sub-G1 phase cells after treatment, indicating significant apoptosis induction.
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6-10-5-8-4-7(9(12)13)2-3-11(6)8;/h5,7H,2-4H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDYRHVRVFLCHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1CCC(C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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